molecular formula C11H12ClIO B1613562 5-Chloro-1-(2-iodophenyl)-1-oxopentane CAS No. 487058-89-9

5-Chloro-1-(2-iodophenyl)-1-oxopentane

Cat. No.: B1613562
CAS No.: 487058-89-9
M. Wt: 322.57 g/mol
InChI Key: POYZEAKQODTOMZ-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-iodophenyl)-1-oxopentane is an organic compound that features both chlorine and iodine atoms attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-iodophenyl)-1-oxopentane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenyl compounds and 5-chloropentanone.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as palladium or copper may be used to enhance the reaction efficiency.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-iodophenyl)-1-oxopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ketone group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for the reduction of the ketone group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions will produce alcohols or carboxylic acids, respectively.

Scientific Research Applications

5-Chloro-1-(2-iodophenyl)-1-oxopentane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-iodophenyl)-1-oxopentane involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a chemical reaction, the compound may act as a nucleophile or electrophile, participating in bond formation or cleavage. In a biological system, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2-bromophenyl)-1-oxopentane: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-1-(2-fluorophenyl)-1-oxopentane: Contains a fluorine atom instead of iodine.

    5-Chloro-1-(2-chlorophenyl)-1-oxopentane: Both halogen atoms are chlorine.

Uniqueness

5-Chloro-1-(2-iodophenyl)-1-oxopentane is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions in chemical and biological systems. The iodine atom, in particular, can participate in specific types of reactions, such as halogen bonding, which may not be as prominent in compounds with other halogens.

Properties

IUPAC Name

5-chloro-1-(2-iodophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYZEAKQODTOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621985
Record name 5-Chloro-1-(2-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-89-9
Record name 5-Chloro-1-(2-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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